5-bromo-N-(2-chlorophenyl)thiophene-2-carboxamide
Overview
Description
5-bromo-N-(2-chlorophenyl)thiophene-2-carboxamide: is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that are widely studied due to their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest for its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-chlorophenyl)thiophene-2-carboxamide typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, undergoes bromination using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Carboxylation: The brominated thiophene is then carboxylated to form 5-bromothiophene-2-carboxylic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-chlorophenyl)thiophene-2-carboxamide: undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles through reactions like Suzuki-Miyaura cross-coupling.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, altering its electronic properties.
Amidation and Esterification: The carboxamide group can participate in further amidation or esterification reactions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substituted Thiophenes: Products with various substituents replacing the bromine atom.
Oxidized or Reduced Thiophenes: Compounds with altered oxidation states of the thiophene ring.
Scientific Research Applications
5-bromo-N-(2-chlorophenyl)thiophene-2-carboxamide: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anti-inflammatory, anti-cancer, and antimicrobial properties.
Material Science: Thiophene derivatives are used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: The compound is used in the synthesis of biologically active molecules for drug discovery.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-chlorophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
DNA Intercalation: The compound can intercalate into DNA, disrupting the replication process and exhibiting anti-cancer properties.
Receptor Modulation: It may bind to specific receptors, modulating their activity and affecting cellular signaling pathways.
Comparison with Similar Compounds
5-bromo-N-(2-chlorophenyl)thiophene-2-carboxamide: can be compared with other thiophene derivatives:
5-bromo-2-thiophenecarboxaldehyde: Similar in structure but lacks the amide group, making it less versatile in biological applications.
5-chloro-N-(2-chlorophenyl)thiophene-2-carboxamide: Similar but with a chlorine atom instead of bromine, which may alter its reactivity and biological activity.
5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide:
These comparisons highlight the unique properties of This compound , particularly its potential in medicinal chemistry and material science.
Properties
IUPAC Name |
5-bromo-N-(2-chlorophenyl)thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClNOS/c12-10-6-5-9(16-10)11(15)14-8-4-2-1-3-7(8)13/h1-6H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNHRCGWJVSKPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(S2)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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